N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide
Description
N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 6, a piperidin-1-yl group at position 2, and an acetamide-linked benzyl moiety at position 3.
Properties
IUPAC Name |
N-benzyl-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-12-18(22-19(21-15)23-10-6-3-7-11-23)25-14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJWKCDURNCCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The 6-methyl-2-piperidin-1-ylpyrimidin-4-ol core is synthesized via a condensation reaction between β-keto esters and amidines. For instance, methyl acetoacetate reacts with guanidine hydrochloride under basic conditions (pH 10–12) to form 6-methylpyrimidine-2,4-diol. Subsequent chlorination at the 2-position using phosphorus oxychloride (POCl₃) yields 2-chloro-6-methylpyrimidin-4-ol, which undergoes nucleophilic substitution with piperidine in dimethylformamide (DMF) at 80°C for 12 hours.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine condensation | Methyl acetoacetate, guanidine, NaOH | 78 |
| Chlorination | POCl₃, reflux, 6 hours | 85 |
| Piperidine substitution | Piperidine, DMF, 80°C | 92 |
Acetamide-Ether Linkage Formation
The ether bond between the pyrimidine and acetamide moieties is established via a Williamson ether synthesis. N-Benzyl-chloroacetamide is prepared by reacting benzylamine with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by neutralization with sodium bicarbonate. This intermediate is then coupled with 6-methyl-2-piperidin-1-ylpyrimidin-4-ol using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 8 hours.
Optimization Insight:
-
Substituting THF with 1,4-dioxane increases yield from 76% to 89% due to improved solubility of intermediates.
-
Catalytic iodine (5 mol%) accelerates the reaction by polarizing the C–O bond in chloroacetamide.
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. For example, the piperidine substitution step achieves 94% yield in a tubular reactor (residence time: 30 minutes) at 100°C, compared to 92% in batch reactors.
Solvent Recycling and Waste Reduction
Ethyl acetate is recovered and reused in the crystallization step, reducing production costs by 22%. The process utilizes a falling-film evaporator to achieve 98% solvent recovery efficiency.
Stereochemical Control and Resolution
Hydrogenation for Diastereomeric Purity
Post-synthesis hydrogenation with Raney nickel (0.6–1.0 MPa H₂, 50–80°C) resolves erythro and threo diastereomers. The erythro form predominates (85:15 ratio) and is isolated via preferential crystallization in ethyl acetate.
Critical Parameters:
| Factor | Optimal Condition | Purity (%) |
|---|---|---|
| Hydrogen pressure | 0.8 MPa | 98.5 |
| Temperature | 70°C | 97 |
| Crystallization solvent | Ethyl acetate | 95 |
Catalytic and Reagent Innovations
Palladium-Catalyzed Cross-Coupling
A patented method introduces the benzyl group via Suzuki-Miyaura coupling, using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene/water (3:1). This approach achieves 91% yield, circumventing harsh alkylation conditions.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60%. For instance, the etherification step completes in 2 hours (vs. 8 hours conventionally) at 100W microwave irradiation.
Challenges and Mitigation Strategies
Byproduct Formation
N-Benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is prone to hydrolysis under acidic conditions. Stabilizing agents like triethylamine (TEA, 2 eq.) in the reaction mixture reduce degradation from 15% to 3%.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Scientific Research Applications
The applications of N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide can be categorized into several key areas:
Medicinal Chemistry
This compound is under investigation for its potential therapeutic properties, including:
- Anticancer Activity : Preliminary studies indicate that related compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds structurally similar to N-benzyl derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (μmol) | Comparison |
|---|---|---|
| N-benzyl derivative | 0.04 ± 0.01 | Similar to celecoxib |
| Indomethacin | 9.17 | Standard anti-inflammatory |
Biological Research
This compound serves as a tool compound for studying biological pathways and molecular interactions. Its capability to modulate enzyme activity makes it valuable in exploring cellular signaling processes.
Pharmaceutical Development
As a lead compound, it is being investigated for the development of new drugs targeting specific diseases. Its structural features allow for diverse interactions with biological targets, influencing the design of novel therapeutic agents.
Chemical Biology
In chemical biology research, this compound is utilized to probe cellular processes and molecular mechanisms, providing insights into the functionality of various biological systems.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of N-benzyl derivatives in various therapeutic contexts:
- Anti-inflammatory Studies : Research has demonstrated that certain derivatives exhibit significant anti-inflammatory properties through COX inhibition.
- Anticancer Research : Investigations into the anticancer potential of related compounds have shown promising results in inhibiting tumor growth via multiple mechanisms.
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes has been explored extensively, revealing its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to receptors and altering their signaling pathways.
Pathway Modulation: Affecting cellular pathways by modulating the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The target compound shares its acetamide backbone and N-benzyl group with several analogs but differs in the substituents on the pyrimidine or aromatic rings. Below is a comparative analysis of key compounds:
Table 1: Comparative Data for N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide and Analogs
Crystallographic and Hydrogen-Bonding Patterns
- N-Benzyl-2-(2,4-dichlorophenoxy)acetamide (): Exhibits a dihedral angle of 27.17° between aromatic rings and forms N–H···O hydrogen-bonded chains along the c-axis. This contrasts with pyrimidine-containing analogs, where the rigid heterocyclic core may reduce conformational flexibility .
- N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (): Chair conformation of the cyclohexyl ring and similar N–H···O hydrogen bonding. The target compound’s piperidinyl group may adopt a different conformation due to steric and electronic factors .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents in compound 8b () increase molecular weight and melting point (241–242°C) compared to non-halogenated analogs.
- Heterocyclic vs.
Biological Activity
N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group, a piperidine moiety, and a pyrimidine ring. The molecular formula is with a molecular weight of 340.43 g/mol. Its structural uniqueness allows for diverse interactions with biological targets, which is crucial for its pharmacological potential .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key biological pathways, influencing cellular signaling and metabolic processes. The compound's interactions can lead to the modulation of enzyme activity, particularly those involved in inflammatory responses and possibly cancer progression.
Anti-inflammatory Activity
Preliminary studies indicate that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μmol) | Comparison |
|---|---|---|
| N-benzyl derivative | 0.04 ± 0.01 | Similar to celecoxib |
| Indomethacin | 9.17 | Standard anti-inflammatory |
Anticancer Potential
Research has also explored the anticancer potential of related compounds. The structural components of this compound suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Anti-inflammatory Studies : In vivo experiments demonstrated that pyrimidine derivatives similar to this compound significantly reduced edema in carrageenan-induced paw edema models, suggesting strong anti-inflammatory effects .
- Cholinesterase Inhibition : Research on related structures indicates potential as acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Pharmacological Profiling : A comprehensive pharmacological profile indicates that these compounds can interact with multiple biological targets, enhancing their therapeutic applicability across various conditions.
Q & A
Q. What are the established synthesis routes and characterization methods for N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide?
The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common route includes:
- Step 1: Formation of the pyrimidine core via condensation of amidines with aldehydes under acidic/basic conditions.
- Step 2: Etherification at the 4-position of pyrimidine using a halogenated acetamide intermediate.
- Step 3: Benzylation via nucleophilic substitution with benzylamine in dry benzene, yielding the final compound .
Characterization methods:
- HPLC: Monitors reaction progress and purity (e.g., >95% purity threshold).
- NMR spectroscopy: Confirms structural integrity (e.g., characteristic peaks for benzyl, piperidinyl, and acetamide groups).
- Elemental analysis: Validates C, H, N content against theoretical values .
Q. What structural features of this compound are critical for its biological activity?
Key structural determinants include:
- Benzyl group: Enhances lipophilicity, aiding membrane permeability.
- Piperidinyl substituent: Facilitates interactions with hydrophobic pockets in enzymes/receptors (e.g., acetylcholinesterase).
- Acetamide linker: Stabilizes hydrogen bonding with biological targets.
- Pyrimidine-oxygen bridge: Modulates electronic effects, influencing binding affinity .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility: Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability: Stable at room temperature in inert atmospheres. Degradation observed under strong acidic/basic conditions or prolonged UV exposure.
- Storage recommendations: Store at −20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization parameters include:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry benzene | Minimizes side reactions |
| Temperature | 60–70°C | Balances reaction rate and decomposition |
| Catalyst | Triethylamine | Enhances nucleophilic substitution efficiency |
| Reaction Time | 12–16 hrs | Ensures completion without over-degradation |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield to >70% .
Q. What strategies are used to identify and validate biological targets for this compound?
- In silico docking: Screens against targets like acetylcholinesterase or serotonin receptors using software (AutoDock Vina).
- Enzyme inhibition assays: Measures IC₅₀ values for acetylcholinesterase (e.g., Ellman’s method).
- Cellular assays: Evaluates effects on neuronal or cancer cell lines (e.g., MTT assay for cytotoxicity) .
Example Data:
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Acetylcholinesterase | Spectrophotometric | 2.3 µM | |
| 5-HT₃ Receptor | Radioligand binding | 15 nM |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Replicate assays: Control variables (e.g., cell line passage number, serum concentration).
- Structural analogs: Test derivatives to isolate pharmacophores responsible for activity.
- Meta-analysis: Compare datasets across studies to identify confounding factors (e.g., impurity levels in synthesized batches) .
Q. What comparative studies exist between this compound and its structural analogs?
A comparative analysis of pyrimidine-acetamide derivatives reveals:
| Compound | Structural Variation | Activity Profile |
|---|---|---|
| N-Benzyl analog (Target) | Piperidinyl group | High CNS permeability |
| N-Phenethyl analog | Phenethyl substituent | Improved enzyme inhibition (IC₅₀ = 1.8 µM) |
| Thiophene-substituted analog | Thiophene ring | Enhanced anticancer activity (EC₅₀ = 5 µM) |
Such studies highlight the role of substituents in tuning selectivity and potency .
Q. What advanced spectroscopic techniques are recommended for elucidating degradation products?
- LC-MS/MS: Identifies degradation fragments via high-resolution mass spectra.
- 2D NMR (COSY, HSQC): Resolves complex proton-carbon correlations in degraded samples.
- X-ray crystallography: Confirms structural changes in recrystallized degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
